(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S565982
CAS No.
35193-63-6
M.F
C20H13O4P
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

35193-63-6

Product Name

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H13O4P

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

The exact mass of the compound 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is a seminal, enantiomerically pure organocatalyst belonging to the BINOL-derived chiral phosphoric acid (CPA) class. [1] It functions as a powerful chiral Brønsted acid, forming a well-defined catalytic pocket to induce stereoselectivity in a wide range of organic transformations. [2] As the parent, unsubstituted member of its class, it serves as a crucial performance and cost-effectiveness benchmark for asymmetric reactions, including Friedel-Crafts alkylations, Mannich reactions, and transfer hydrogenations. [3]

Substituting this specific compound with seemingly close alternatives can lead to complete process failure. Using the racemic mixture results in a racemic product, yielding 0% enantiomeric excess and negating the primary purpose of asymmetric catalysis. [1] Procuring the opposite (S)-enantiomer will produce the opposite, often undesired, product enantiomer, a critical process control failure. Furthermore, while the catalyst can be synthesized from (R)-BINOL and phosphorus oxychloride (POCl3), this route involves handling highly reactive and hazardous reagents and requires rigorous purification to achieve the high enantiopurity necessary for reproducible catalytic performance. [2] Procuring this compound from a reputable supplier ensures validated enantiopurity and lot-to-lot consistency, mitigating risks associated with in-house preparation.

Absolute Requirement of Enantiopurity for Stereocontrol vs. Racemate

The primary procurement value of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is its defined axial chirality, which is the sole source of stereoinduction in the reactions it catalyzes. The use of the corresponding racemic mixture, while cheaper, results in the formation of a racemic product. [1] This leads to a complete loss of stereocontrol, negating the central goal of an asymmetric synthesis.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataEnantioenriched Product (>0% ee)
Comparator Or BaselineRacemic 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: Racemic Product (0% ee)
Quantified DifferenceTotal loss of stereoselectivity
ConditionsGeneral asymmetric reaction catalyzed by a chiral Brønsted acid.

This justifies the procurement of the enantiomerically pure catalyst over the less expensive racemic mixture for any application requiring a specific product stereoisomer.

Performance Benchmark: A Cost-Effective Baseline for Demanding Reactions

In a demanding palladium-catalyzed enantioselective C–H activation, the unsubstituted (R)-BINOL phosphoric acid (BPA) served as a crucial baseline catalyst. While it provided a modest yield and low enantioselectivity, its performance quantitatively framed the need for a more advanced, substituted catalyst. [1] Specifically, the addition of 5 mol% of the target compound resulted in 16% product yield and a 53:47 enantiomeric ratio (6% ee). In contrast, the more sterically hindered and expensive (R)-TRIP catalyst afforded a 70% yield and a 55:45 enantiomeric ratio (10% ee) under identical conditions. [1]

Evidence DimensionReaction Yield and Enantiomeric Ratio (e.r.)
Target Compound Data16% Yield, 53:47 e.r.
Comparator Or Baseline(R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl) substituted analog): 70% Yield, 55:45 e.r.
Quantified Difference4.4x lower yield and slightly lower enantioselectivity compared to the high-performance analog.
ConditionsPd(OAc)2-catalyzed C–H activation of aliphatic amines with 5 mol% phosphoric acid additive.

This defines the compound's role as the essential, cost-effective starting point for catalyst screening, justifying a decision to procure a higher-cost substituted analog only when performance requirements are not met.

Process Efficiency: Effective at Low Catalyst Loadings in Standard Protocols

As a foundational member of its class, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is effective in numerous established protocols at relatively low catalyst loadings, often in the range of 1-5 mol%. [1] This efficiency is demonstrated across a variety of transformations, including the asymmetric transfer hydrogenation of imines and Friedel-Crafts alkylations of indoles, making it a resource-efficient choice for well-precedented reactions. [REFS-1, REFS-2]

Evidence DimensionTypical Catalyst Loading
Target Compound Data1–5 mol%
Comparator Or BaselineLess active catalysts or stoichiometric chiral auxiliaries requiring higher loadings.
Quantified DifferenceUp to 100x lower loading compared to stoichiometric reagents.
ConditionsRepresentative asymmetric transformations such as reductive aminations and Friedel-Crafts reactions.

Lower catalyst loading directly translates to reduced procurement costs, simplified product purification, and a more sustainable process, which are critical considerations for scale-up.

Initial Screening and Baseline Studies in Asymmetric Catalysis

Based on its well-understood profile and commercial availability, this compound is the appropriate first choice for screening new asymmetric transformations or establishing a performance baseline before testing more complex, costly substituted analogs. [1]

Enantioselective Friedel-Crafts Alkylations of Indoles and Pyrroles

For the synthesis of chiral indolyl or pyrrolyl compounds, this catalyst provides a reliable and cost-effective method, particularly in established literature procedures where its performance is well-documented at low catalyst loadings. [2]

Asymmetric Transfer Hydrogenations of Imines

This catalyst is a proven choice for the metal-free reduction of various imines using reductants like Hantzsch esters, offering a straightforward route to enantioenriched amines with operational simplicity. [3]

Classical Resolution of Racemic Amines and Other Bases

As a stable, enantiopure acid, it can be used as a chiral resolving agent for the separation of racemic basic compounds through the formation of diastereomeric salts, a classic and robust method for obtaining enantiopure materials. [4]

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

348.05514589 Da

Monoisotopic Mass

348.05514589 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Last modified: 08-15-2023
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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